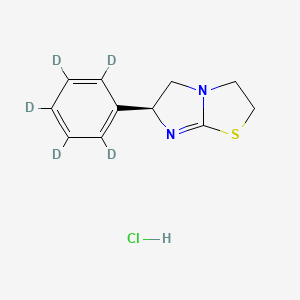

Levamisole-d5 Hydrochloride

Vue d'ensemble

Description

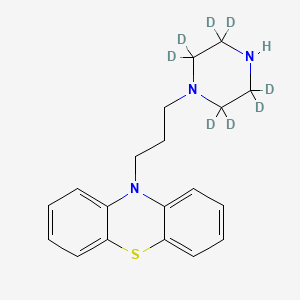

Levamisole-d5 Hydrochloride is a deuterium labeled Levamisole Hydrochloride . It is an anthelmintic and immunomodulator belonging to a class of synthetic imidazothiazole derivatives . It has effects against HSV .

Synthesis Analysis

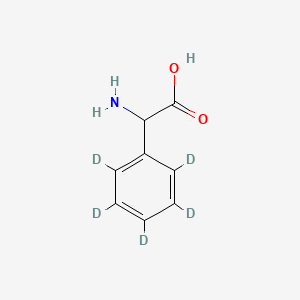

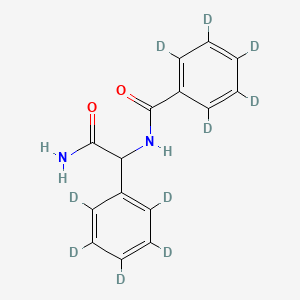

Levamisole hydrochloride was prepared from racemic tetraimidazole by splitting, alkali analysis, and acidification into salt . Dibenzoyl-D-tartaric acid is boiled in water for 40min, hydrolyzed and neutralized with sodium hydroxide solution to pH 7.5, and then added to racemic tetraimidazole .Molecular Structure Analysis

The molecular formula of Levamisole-d5 Hydrochloride is C11H13ClN2S . The molecular weight is 245.78 g/mol . The IUPAC name is (6 S )-6- (2,3,4,5,6-pentadeuteriophenyl)-2,3,5,6-tetrahydroimidazo [2,1-b] [1,3]thiazole;hydrochloride .Chemical Reactions Analysis

A selective, accurate, and precise stability-indicating HPLC method for analysis of levamisole hydrochloride in bulk and in their injection and oral solution formulations has been developed and validated in accordance with ICH guidelines .Physical And Chemical Properties Analysis

The molecular weight of Levamisole-d5 Hydrochloride is 245.78 g/mol . It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count . The rotatable bond count is 1 . The exact mass is 245.0801810 g/mol .Applications De Recherche Scientifique

1. Immunomodulation in Cancer and Inflammation Diseases

Scientific Field:

Immunology and Pharmacology

Summary:

Levamisole-d5 Hydrochloride (LVM) is recognized as an immunomodulatory agent with potential applications in treating various cancer and inflammation-related diseases . Its mechanism of action involves inducing the secretion of cytokines, promoting T-cell differentiation and proliferation, enhancing phagocytosis function, and overall improving immune responses.

Methods of Application:

Results:

- Cancer Treatment : LVM has been investigated for its ability to boost the immune system’s response against cancer cells. It may enhance the effectiveness of chemotherapy or immunotherapy.

- Inflammatory Diseases : LVM shows promise in managing autoimmune diseases like rheumatoid arthritis by modulating immune responses .

2. Toxicity Assessment in Beagle Dogs

Scientific Field:

Toxicology and Pharmacokinetics

Summary:

Toxicokinetic and toxicological information about LVM is crucial for human risk assessments. A study conducted on male beagle dogs assessed LVM toxicity after oral administration for four weeks.

Methods of Application:

Results:

These findings contribute valuable insights for future human risk assessments related to LVM.

3. Potential Treatment for COVID-19

Scientific Field:

Clinical Medicine and Infectious Diseases

Summary:

A clinical trial investigated LVM’s efficacy and safety in adult patients with mild to moderate COVID-19.

Methods of Application:

Results:

4. Aquaculture: Treatment Against Parasitic Infections

Scientific Field:

Aquatic Biology and Veterinary Medicine

Summary:

LVM hydrochloride was explored as a therapeutic agent against Microcotyle sebastis infections in Korean rockfish.

Methods of Application:

Results:

Safety And Hazards

Levamisole may cause an allergic skin reaction. It is suspected of damaging fertility or the unborn child. It may cause harm to breast-fed children. It causes damage to organs (blood, hematopoietic system) through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects .

Propriétés

IUPAC Name |

(6S)-6-(2,3,4,5,6-pentadeuteriophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.ClH/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;/h1-5,10H,6-8H2;1H/t10-;/m1./s1/i1D,2D,3D,4D,5D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZPBGZRMVRFKY-ISPSRMEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(CN21)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H]2CN3CCSC3=N2)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857926 | |

| Record name | (6S)-6-(~2~H_5_)Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Levamisole-d5 Hydrochloride | |

CAS RN |

1246819-64-6 | |

| Record name | (6S)-6-(~2~H_5_)Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol](/img/structure/B587009.png)

![7,9-Diazabicyclo[4.2.1]nonane](/img/structure/B587021.png)